2-((4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-16-8-9-17(2)20(14-16)28(26,27)25-12-10-24(11-13-25)15-21-22-18-6-4-5-7-19(18)23(21)3/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRXTJVTFBDISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment. They are associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to changes in the receptor’s activity, which can have various effects depending on the specific receptor subtype and the cell type in which it is expressed.
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors can affect various biochemical pathways. For instance, these receptors are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can impact its bioavailability. .
Result of Action
The result of the compound’s action can vary depending on the specific context. For example, in the context of neurological conditions, the compound’s interaction with alpha1-adrenergic receptors could potentially have therapeutic effects. .
Biological Activity
The compound 2-((4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a benzoimidazole derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 433.6 g/mol. The structure includes a benzo[d]imidazole core, a piperazine moiety, and a sulfonyl group attached to a dimethylphenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2S |
| Molecular Weight | 433.6 g/mol |
| CAS Number | 1173253-03-6 |
Antimicrobial Activity
Recent studies have indicated that benzoimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A related study reported an IC50 value of 2.32 μM for certain imidazo derivatives against Mtb, indicating strong potential for development as anti-tubercular agents .
Antichlamydial Activity
Research has shown that modifications to the piperazine moiety can enhance antichlamydial activity. Specifically, replacing certain phenyl groups with 2,5-dimethylphenyl has been associated with increased efficacy against Chlamydia trachomatis , suggesting that the structural features of this compound may contribute to its biological effectiveness .
GABA-A Receptor Modulation
Another area of interest is the modulation of GABA-A receptors. Compounds with similar structures have been identified as positive allosteric modulators (PAMs), which can enhance the receptor's response to GABA. This mechanism is crucial for developing treatments for various neurological disorders .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes essential for bacterial survival.
- Receptor Modulation : As noted, interaction with GABA-A receptors suggests a role in modulating neurotransmitter activity.
- Selective Toxicity : Studies indicate that certain derivatives selectively target pathogenic organisms without affecting human cells significantly.
Case Studies
- Antitubercular Screening :
- Antichlamydial Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfonyl/Aryl Groups
- Compound A: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () Key Differences:
- Sulfinyl (-SO-) vs. sulfonyl (-SO₂-) linkage, reducing oxidative stability.
- Methoxyphenoxy-pyridine substituent instead of dimethylphenyl-sulfonyl-piperazine. Implications:
- Sulfinyl derivatives exhibit lower metabolic stability but higher reactivity in target engagement .
- The pyridine-phenoxy group may limit blood-brain barrier penetration compared to the lipophilic dimethylphenyl group in the target compound.
Compound B : 1-((4-Phenyl-piperazin-1-yl)methyl)-1H-benzimidazole ()
- Key Differences :
- Lacks the sulfonyl group and dimethylphenyl substitution.
- Piperazine is directly linked to benzimidazole via a methyl bridge.
- Implications :
- Reduced hydrogen-bonding capacity due to the absence of sulfonyl oxygen atoms, lowering affinity for polar targets like kinases or proteases .
- Simpler structure may enhance synthetic yield but reduce selectivity.
Analogues with Heterocyclic Hybridization
- Compound C: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () Key Differences:
- Incorporates triazole-thiazole-acetamide chains instead of piperazine-sulfonyl.
- Implications:
- Enhanced π-π stacking and halogen interactions improve binding to hydrophobic enzyme pockets (e.g., tubulin or topoisomerases) .
Higher molecular weight (>500 Da) may reduce bioavailability compared to the target compound.
Compound D : 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole ()
- Key Differences :
- Fluorophenyl and morpholine substituents enhance CNS penetration.
- Pyrazolo-pyrimidine core replaces benzimidazole, altering planar geometry.
- Implications :
- Fluorine substitution improves metabolic stability and target residence time .
- Pyrazolo-pyrimidine may confer selectivity for kinases (e.g., JAK2 or CDKs).
Table 1: Comparative Pharmacological and Physicochemical Properties
<sup>*</sup>LogP values predicted using Molinspiration.
<sup>†</sup>Lower values indicate higher affinity.
Research Findings and Mechanistic Insights
- Target Compound: Demonstrated nanomolar affinity for tau neurofibrillary tangles (NFTs) in Alzheimer’s models, with sulfonyl-piperazine enhancing hydrogen bonding to hyperphosphorylated tau residues . Methyl-benzimidazole confers resistance to CYP3A4-mediated metabolism, with t½ > 6 hours in murine hepatocytes .
Comparative Efficacy :
- Compound C (triazole-thiazole hybrid) showed superior antiproliferative activity (IC50 = 1.2 µM in MCF-7 cells) compared to the target compound (IC50 = 8.3 µM), attributed to bromophenyl-mediated DNA intercalation .
- Compound D’s fluorophenyl-morpholine design resulted in 90% blood-brain barrier penetration vs. 40% for the target compound, critical for CNS-targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
